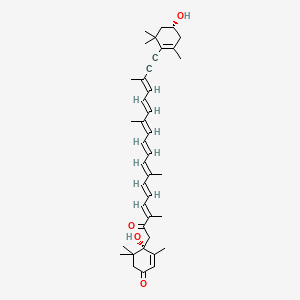
3-O-methylfluorescein phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-methylfluorescein phosphate is a chemical compound used primarily in biochemical research. It is a derivative of fluorescein, a widely used fluorescent dye. This compound is particularly useful in the fluorimetric determination of phosphatase activity, making it valuable in various scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-methylfluorescein phosphate typically involves the methylation of fluorescein followed by phosphorylation. The reaction conditions often require the use of methylating agents such as methyl iodide or dimethyl sulfate, and phosphorylation agents like phosphorus oxychloride or phosphoric acid. The reactions are usually carried out under controlled temperatures and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same methylation and phosphorylation steps, but with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-O-methylfluorescein phosphate undergoes several types of chemical reactions, including:
Hydrolysis: This reaction is catalyzed by phosphatases, leading to the removal of the phosphate group.
Oxidation and Reduction: These reactions can alter the fluorescence properties of the compound.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include phosphatases for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out in aqueous solutions at controlled pH and temperature .
Major Products Formed
The major products formed from these reactions include fluorescein derivatives and various phosphorylated compounds. The specific products depend on the reaction conditions and the reagents used .
Applications De Recherche Scientifique
3-O-methylfluorescein phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical assays.
Biology: The compound is employed in the study of enzyme kinetics, particularly phosphatases.
Medicine: It is used in diagnostic assays to detect phosphatase activity in biological samples.
Industry: The compound is used in the development of fluorescent dyes and markers for various industrial applications
Mécanisme D'action
The mechanism of action of 3-O-methylfluorescein phosphate involves its hydrolysis by phosphatases. The enzyme catalyzes the removal of the phosphate group, resulting in the formation of 3-O-methylfluorescein. This reaction is accompanied by a change in fluorescence, which can be measured to determine the activity of the phosphatase. The molecular targets include various phosphatases, and the pathways involved are related to phosphate metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein: The parent compound, widely used as a fluorescent dye.
3-O-methylfluorescein: A derivative without the phosphate group, used in similar applications.
Fluorescein diacetate: Another derivative used in cell viability assays.
Uniqueness
3-O-methylfluorescein phosphate is unique due to its specific application in phosphatase assays. The presence of the phosphate group allows it to be selectively hydrolyzed by phosphatases, making it a valuable tool in enzyme kinetics studies. Its fluorescence properties also make it suitable for various analytical applications .
Propriétés
Formule moléculaire |
C21H15O8P |
|---|---|
Poids moléculaire |
426.3 g/mol |
Nom IUPAC |
(6'-methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) dihydrogen phosphate |
InChI |
InChI=1S/C21H15O8P/c1-26-12-6-8-16-18(10-12)27-19-11-13(29-30(23,24)25)7-9-17(19)21(16)15-5-3-2-4-14(15)20(22)28-21/h2-11H,1H3,(H2,23,24,25) |
Clé InChI |
QWBZNOKUBXSLRE-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)(O)O)C5=CC=CC=C5C(=O)O3 |
SMILES canonique |
COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)(O)O)C5=CC=CC=C5C(=O)O3 |
Synonymes |
3-O-methylfluorescein phosphate 3-O-MFP |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,12S)-23,23-dimethyl-5,7,16,18-tetraoxa-23-azoniahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene](/img/structure/B1258785.png)


![N-[2-[[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]quinoline-3-carboxamide](/img/structure/B1258789.png)






![(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B1258803.png)


